(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One
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Overview
Description
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is a chiral spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its presence in various natural products and synthetic analogues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to induce the formation of the desired stereochemistry. For example, a palladium-catalyzed intramolecular Heck reaction can be used to form the spirocyclic structure .
Another approach involves the use of a Tl(III)-catalyzed ring contraction reaction, which provides the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrroloindolines: These compounds share a similar indoline-pyrrolidine framework and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives, such as 1H-indole-3-carbaldehyde, are structurally related and serve as precursors for the synthesis of biologically active molecules.
Uniqueness
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chiral spirocyclic structure, which imparts distinct stereochemical properties and biological activities
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3S)-spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)/t11-/m1/s1 |
InChI Key |
FQSHLSLQUHZOMV-LLVKDONJSA-N |
Isomeric SMILES |
C1CNC[C@@]12C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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